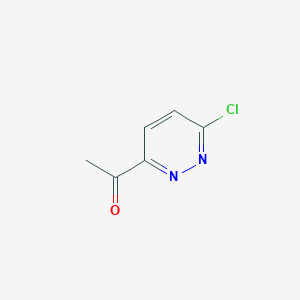

3-Acetyl-6-chloropyridazine

Description

BenchChem offers high-quality 3-Acetyl-6-chloropyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-6-chloropyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVMLIDYMQRPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676511 | |

| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214701-31-2 | |

| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Acetyl-6-chloropyridazine

3-Acetyl-6-chloropyridazine, with the CAS Number 214701-31-2, is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research.[1][2] Its molecular architecture, featuring a reactive acetyl group and a versatile chlorine atom on the electron-deficient pyridazine core, offers a unique platform for the synthesis of a diverse array of more complex molecules. The chloro and acetyl functional groups are particularly amenable to further chemical modifications, making this compound a valuable intermediate for developing novel therapeutic agents and crop protection agents.[2] This guide provides a senior application scientist's perspective on the viable synthetic strategies for this important compound, emphasizing the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to Synthesis: Navigating the Chemistry of the Pyridazine Ring

The synthesis of 3-Acetyl-6-chloropyridazine is not a trivial undertaking due to the inherent electronic properties of the pyridazine ring. As a π-deficient heterocycle, it is generally deactivated towards electrophilic aromatic substitution reactions like the classical Friedel-Crafts acylation.[3][4][5] Therefore, successful synthetic strategies must employ alternative methods that leverage the specific reactivity of functional groups already present on the pyridazine core. This guide will focus on plausible and effective routes starting from the readily available precursor, 3,6-dichloropyridazine.

The selection of a synthetic pathway is a critical decision driven by factors such as the availability of starting materials, scalability, and desired purity of the final product. Below is a logical flow for considering the primary synthetic options.

Caption: Logical flow for selecting a synthesis strategy for 3-Acetyl-6-chloropyridazine.

Methodology 1: Synthesis via Organometallic Addition to a Nitrile Precursor

This approach is arguably one of the most direct and reliable methods, leveraging the classic and well-understood reaction between an organometallic reagent and a nitrile to form a ketone after hydrolysis. The key to this strategy is the successful synthesis of the 3-cyano-6-chloropyridazine intermediate.

Step 1: Synthesis of 3-Cyano-6-chloropyridazine

The precursor, 3-cyano-6-chloropyridazine, can be prepared from 3,6-dichloropyridazine via a nucleophilic aromatic substitution reaction with a cyanide salt. The greater reactivity of one chlorine atom over the other in certain pyridazine systems allows for selective substitution.

Experimental Protocol:

-

To a solution of 3,6-dichloropyridazine (1 equiv.) in a polar aprotic solvent such as DMF or DMSO, add sodium cyanide (1.1 equiv.).

-

The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched by pouring into ice water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or recrystallization to yield pure 3-cyano-6-chloropyridazine.

Step 2: Grignard Reaction for Acetyl Group Introduction

The cyano group is an excellent electrophile for the addition of nucleophilic organometallic reagents like Grignard reagents. The reaction with methylmagnesium bromide will form an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.[6]

Caption: Reaction pathway for the Grignard synthesis of 3-Acetyl-6-chloropyridazine.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place a solution of 3-cyano-6-chloropyridazine (1 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.2 equiv.) in diethyl ether or THF dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by 2M HCl until the solution is acidic.

-

The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 3-acetyl-6-chloropyridazine.

Methodology 2: Palladium-Catalyzed Cross-Coupling and Subsequent Oxidation

A more modern and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a two-carbon unit at the 3-position of the pyridazine ring. This unit can then be oxidatively cleaved to yield the acetyl group. This method offers the advantage of milder reaction conditions and high functional group tolerance.[2]

Step 1: Introduction of a Vinyl Group via Suzuki Coupling

Starting again with 3,6-dichloropyridazine, a selective Suzuki coupling can be performed to introduce a vinyl group at the 3-position. The differential reactivity of the two chlorine atoms can often be exploited under carefully controlled conditions.

Experimental Protocol:

-

To a mixture of 3,6-dichloropyridazine (1 equiv.), potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.5 equiv.), and a suitable base such as cesium carbonate or potassium phosphate (3 equiv.) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

-

The reaction mixture is degassed and heated under an inert atmosphere to 80-100 °C for 12-24 hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

-

Purification by column chromatography will yield 3-chloro-6-vinylpyridazine.

Step 2: Oxidative Cleavage to the Acetyl Group (Wacker-Type Oxidation)

The terminal vinyl group can be selectively oxidized to a methyl ketone (the acetyl group) using a Wacker-type oxidation. This reaction typically employs a palladium catalyst in the presence of an oxidant.

Caption: Wacker-type oxidation for the conversion of a vinyl group to an acetyl group.

Experimental Protocol:

-

Dissolve 3-chloro-6-vinylpyridazine (1 equiv.) in a mixture of DMF and water.

-

Add palladium(II) chloride (0.1 equiv.) and copper(II) chloride (1-2 equiv.) to the solution.

-

Bubble oxygen through the reaction mixture or maintain it under an oxygen atmosphere (balloon) and stir at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed.

-

The reaction is quenched with water and extracted with a suitable solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to give 3-acetyl-6-chloropyridazine.

Comparative Analysis of Synthetic Routes

| Feature | Methodology 1: Grignard Reaction | Methodology 2: Cross-Coupling/Oxidation |

| Overall Steps | 2 (from 3,6-dichloropyridazine) | 2 (from 3,6-dichloropyridazine) |

| Starting Materials | 3,6-Dichloropyridazine, NaCN, CH₃MgBr | 3,6-Dichloropyridazine, Vinylboronic acid derivative |

| Key Challenges | Handling of toxic NaCN; strictly anhydrous conditions for Grignard reaction. | Selectivity in the initial cross-coupling; optimization of the Wacker oxidation. |

| Advantages | Utilizes classic, well-established reactions; potentially higher overall yield if nitrile formation is efficient. | Milder conditions for the coupling step; high functional group tolerance. |

| Disadvantages | Grignard reagents can be sensitive and difficult to handle on a large scale. | Palladium catalysts can be expensive; potential for heavy metal contamination in the final product. |

Purification and Characterization

Independent of the synthetic route chosen, the final product, 3-Acetyl-6-chloropyridazine, requires rigorous purification and characterization to ensure its suitability for subsequent applications.

-

Purification: Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard and effective method. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be employed to obtain highly pure material.

-

Characterization: The structure and purity of the synthesized 3-Acetyl-6-chloropyridazine should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the characteristic signals for the acetyl protons and the pyridazine ring protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (156.57 g/mol ) and fragmentation pattern.[7]

-

Infrared (IR) Spectroscopy: To identify the presence of the carbonyl group (C=O stretch) of the acetyl moiety, typically in the region of 1680-1700 cm⁻¹.

-

Conclusion

The synthesis of 3-Acetyl-6-chloropyridazine is a task that requires careful consideration of the unique reactivity of the pyridazine core. While a direct electrophilic acylation is not feasible, strategic approaches utilizing nucleophilic substitution to form a nitrile followed by a Grignard reaction, or a modern palladium-catalyzed cross-coupling and subsequent oxidation, represent robust and viable pathways. The choice between these methods will depend on the specific capabilities of the laboratory, cost considerations, and the desired scale of the synthesis. Through the application of sound synthetic organic chemistry principles, this valuable building block can be efficiently prepared, enabling further discoveries in medicinal and materials science.

References

-

Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI, 49(1), 56-59. [Link]

-

Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC medicinal chemistry, 14(7), 1313–1331. [Link]

-

MySkinRecipes. (n.d.). 3-Acetyl-6-chloropyridazine. Retrieved from [Link]

-

Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

-

Ohata, J. (2024). Friedel-Crafts reactions for biomolecular chemistry. PubMed. [Link]

-

Reddy, K. R., & Chaudhari, R. V. (2004). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry. [Link]

-

Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984. [Link]

-

Majumder, S., & Choudhury, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29595–29631. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

Sources

- 1. 3-Acetyl-6-chloropyridazine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedel-Crafts reactions for biomolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Reactivity [www2.chemistry.msu.edu]

- 7. 214701-31-2|1-(6-Chloropyridazin-3-yl)ethanone|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-6-chloropyridazine is a heterocyclic ketone that serves as a versatile intermediate in the synthesis of a wide array of functionalized pyridazine derivatives. Its unique molecular architecture, featuring a reactive chlorine atom and a modifiable acetyl group, makes it a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Acetyl-6-chloropyridazine, including its structural, physical, and spectral characteristics. Furthermore, it outlines detailed protocols for its synthesis and characterization, and discusses its reactivity profile, with a focus on nucleophilic substitution reactions. This document is intended to be a critical resource for researchers and developers working with this important chemical entity.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] The inherent physicochemical properties of the pyridazine nucleus, such as its ability to participate in hydrogen bonding and its influence on molecular conformation, have led to its incorporation into a multitude of biologically active compounds. 3-Acetyl-6-chloropyridazine emerges as a key synthetic intermediate, providing a strategic entry point for the elaboration of more complex molecules with potential therapeutic or agrochemical applications.[2][3] The presence of a chlorine atom at the 6-position offers a reactive handle for nucleophilic displacement, while the acetyl group at the 3-position can be readily transformed into a variety of other functional groups.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. This section details the known properties of 3-Acetyl-6-chloropyridazine.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | 1-(6-chloropyridazin-3-yl)ethanone | [4] |

| Synonyms | 3-Acetyl-6-chloropyridazine | [5] |

| CAS Number | 214701-31-2 | [2][5] |

| Molecular Formula | C₆H₅ClN₂O | [2][4][5] |

| Molecular Weight | 156.57 g/mol | [2][4] |

| Appearance | Powder or liquid | [5] |

| Purity | Typically ≥97% | [5] |

Physical Properties

Much of the publicly available data on the physical properties of 3-Acetyl-6-chloropyridazine is based on computational predictions. Experimental verification is highly recommended for critical applications.

| Property | Predicted Value | Source(s) |

| Boiling Point | 343.874 °C at 760 mmHg | [6] |

| Flash Point | 161.77 °C | [6] |

| Density | 1.312 g/cm³ | [6] |

| pKa | -1.05 ± 0.10 | [7] |

Solubility: While specific quantitative data is scarce, 3-Acetyl-6-chloropyridazine is generally described as being soluble in common organic solvents.

Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.[7]

Synthesis and Characterization

The synthesis of 3-Acetyl-6-chloropyridazine typically involves the introduction of an acetyl group onto a pre-existing 6-chloropyridazine scaffold. The following represents a generalized synthetic approach based on established chemical principles.

Synthetic Workflow

The synthesis of pyridazine derivatives often starts from readily available precursors like 3,6-dichloropyridazine. A common strategy for introducing an acetyl group is through a Friedel-Crafts-type acylation or a cross-coupling reaction.

Caption: Generalized synthetic workflow for 3-Acetyl-6-chloropyridazine.

Experimental Protocol: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of 3-Acetyl-6-chloropyridazine is not widely published, a plausible method can be extrapolated from the synthesis of similar compounds. The following is a hypothetical, yet chemically sound, procedure that researchers can adapt and optimize.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

-

Addition of Catalyst: Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise while stirring.

-

Addition of Acetylating Agent: Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Techniques

The identity and purity of the synthesized 3-Acetyl-6-chloropyridazine should be confirmed using a combination of spectroscopic and analytical techniques.

Workflow for Characterization:

Caption: Standard workflow for the characterization of synthesized 3-Acetyl-6-chloropyridazine.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the acetyl group.

-

¹³C NMR: The carbon NMR spectrum should display signals for the four carbons of the pyridazine ring, the carbonyl carbon, and the methyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching and C=N and C=C stretching vibrations of the pyridazine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.57 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Reactivity Profile and Synthetic Applications

The reactivity of 3-Acetyl-6-chloropyridazine is primarily dictated by the electrophilic nature of the pyridazine ring, which is enhanced by the presence of the electron-withdrawing chlorine and acetyl groups. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) at the 6-position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone for the diversification of the pyridazine scaffold.

General Reaction Scheme:

Caption: General scheme for the nucleophilic aromatic substitution of 3-Acetyl-6-chloropyridazine.

Common Nucleophiles:

-

Amines: Primary and secondary amines react to form 6-amino-pyridazine derivatives.

-

Hydrazines: Reaction with hydrazine or substituted hydrazines yields 6-hydrazinylpyridazine derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems.

-

Alkoxides and Phenoxides: These nucleophiles can be used to introduce alkoxy and aryloxy groups at the 6-position.

-

Thiols: Thiols can displace the chlorine atom to form 6-thioether-substituted pyridazines.

Transformations of the Acetyl Group

The acetyl group at the 3-position provides another site for chemical modification, further expanding the synthetic utility of this intermediate.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid under appropriate conditions.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in condensation reactions with aldehydes and other electrophiles.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 3-Acetyl-6-chloropyridazine is not widely available, information for structurally related compounds, such as 3-amino-6-chloropyridazine, suggests that it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Inhalation: Avoid breathing dust or vapors.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.

Conclusion

3-Acetyl-6-chloropyridazine is a valuable and versatile building block in synthetic organic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals and agrochemicals. This guide has summarized the available physicochemical data and provided a framework for its synthesis, characterization, and reactivity. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in chemical research.

References

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Center for Biotechnology Information.

-

1-(6-Chloropyridazin-3-yl)ethanone. (n.d.). BLD Pharm.

-

3-Acetyl-6-chloropyridazine. (n.d.). MySkinRecipes.

-

1-(6-chloropyridazin-3-yl)ethanone. (n.d.). Finetech Industry Limited.

-

CN112645883A - Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents.

-

US20130178478A1 - Pyridyl and pyridazinyl compounds as syk inhibitors. (n.d.). Google Patents.

-

US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same. (n.d.). Google Patents.

-

3-Acetyl-6-chloropyridazine CAS NO.214701-31-2. (n.d.). Amadis Chemical Co., Ltd.

-

CAS 214701-31-2 | 1-(6-Chloropyridazin-3-yl)ethanone. (n.d.). Alchem Pharmtech.

-

Products. (n.d.). 2a biotech.

-

Certificate of analysis. (n.d.). Alfa Aesar.

-

Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. (n.d.). ChemBuyersGuide.com.

-

Product Category. (n.d.). AccelaChem.

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate.

-

CAS 214701-31-2 3-Acetyl-6-chloropyridazine. (n.d.). Alfa Chemistry.

-

3-Acetyl-2-chloropyrazine. (n.d.). Sigma-Aldrich.

-

3-Amino-6-chloro-pyridazine. (n.d.). SpectraBase.

-

3-Acetyl-6-chloropyridazine. (n.d.). MySkinRecipes.

-

3-Acetyl-6-chloropyridazine. (n.d.). ChemicalBook.

-

CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.

-

Synthesis and conformational analysis of Methanone. (n.d.). ResearchGate.

-

214701-31-2|1-(6-Chloropyridazin-3-yl)ethanone. (n.d.). BLDpharm.

-

Nucleophilic aromatic substitutions. (2019, January 19). YouTube.

-

[The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin]. (n.d.). PubMed.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.

-

Innovations in Pharmaceutical Synthesis: The Role of 6-Chloropyridazin-3-amine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

6-Amino-3-chloropyridazine. (n.d.). PubChem.

-

WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.

-

1-(3-Chloropyridin-2-yl)hydrazine. (n.d.). ResearchGate.

-

3-Acetyl-6-chloropyridazine. (n.d.). ChemicalBook.

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

Sources

- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 2. 3-Acetyl-6-chloropyridazine [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

Navigating the Spectroscopic Landscape of 3-Acetyl-6-chloropyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Acetyl-6-chloropyridazine, a substituted pyridazine derivative, represents a key building block in medicinal and agrochemical research. Its utility as a synthetic intermediate necessitates a comprehensive understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the foundational data for confirming its identity, assessing purity, and understanding its reactivity. This in-depth technical guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Acetyl-6-chloropyridazine (CAS No. 214701-31-2).[2][3][4] While a complete, publicly available experimental dataset for this specific molecule is not consistently reported, this guide, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive framework for its characterization.

Introduction: The Significance of 3-Acetyl-6-chloropyridazine

The pyridazine nucleus is a prevalent scaffold in a myriad of biologically active compounds. The introduction of chloro and acetyl functionalities at the 3 and 6 positions of the pyridazine ring in 3-Acetyl-6-chloropyridazine offers versatile handles for further chemical modifications. These features make it a valuable precursor in the synthesis of novel pharmaceutical and agrochemical agents.[1] Accurate and unambiguous structural elucidation is paramount in the drug discovery and development pipeline, rendering its spectroscopic signature of critical importance. This guide provides a detailed walkthrough of the expected spectroscopic data, empowering researchers to confidently identify and characterize this key intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 3-Acetyl-6-chloropyridazine, ¹H and ¹³C NMR will provide definitive information about the protons and carbons in its asymmetric structure.

Experimental Protocol: A Standard Approach

A standard protocol for acquiring high-quality NMR spectra of 3-Acetyl-6-chloropyridazine would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridazine ring and the three protons of the acetyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.0 - 8.2 | Doublet | ~9.0 | 1H | H4 |

| ~7.8 - 8.0 | Doublet | ~9.0 | 1H | H5 |

| ~2.8 | Singlet | - | 3H | -CH₃ |

Interpretation and Justification:

The pyridazine ring protons (H4 and H5) are expected to appear as two distinct doublets due to their coupling to each other. The electron-withdrawing nature of the acetyl group at position 3 and the chloro group at position 6 will deshield these protons, shifting them downfield into the aromatic region. The expected coupling constant of ~9.0 Hz is typical for ortho-coupled protons on a pyridazine ring. The acetyl methyl protons will appear as a singlet, as there are no adjacent protons to couple with, in the typical region for a methyl ketone.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | C=O (ketone) |

| ~155 - 160 | C6 (C-Cl) |

| ~150 - 155 | C3 (C-C=O) |

| ~130 - 135 | C4 |

| ~125 - 130 | C5 |

| ~25 - 30 | -CH₃ |

Interpretation and Justification:

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The two carbons of the pyridazine ring directly attached to the electron-withdrawing chloro and acetyl groups (C6 and C3) will also be significantly deshielded. The remaining two pyridazine carbons (C4 and C5) will appear at more intermediate chemical shifts, while the methyl carbon of the acetyl group will be the most upfield signal.

Diagram: Predicted ¹H NMR Splitting Pattern

Caption: A plausible fragmentation pathway for 3-Acetyl-6-chloropyridazine in EI-MS.

Conclusion: A Predictive Yet Powerful Analytical Framework

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 3-Acetyl-6-chloropyridazine. By leveraging established principles of NMR, IR, and MS, and by drawing parallels with structurally similar compounds, we have constructed a reliable analytical framework. Researchers and scientists working with this important synthetic intermediate can use this guide to anticipate the spectroscopic features of their product, aiding in its identification, purity assessment, and further synthetic applications. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural assignment, even in the absence of a complete, publicly available experimental dataset.

References

-

MySkinRecipes. 3-Acetyl-6-chloropyridazine. [Link]

Sources

An In-depth Technical Guide to 3-Acetyl-6-chloropyridazine (CAS Number: 214701-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and synthetic context of 3-Acetyl-6-chloropyridazine (CAS No. 214701-31-2). While this compound is primarily recognized as a synthetic intermediate, this document collates available data to inform researchers on its characteristics and safe handling. Due to a notable lack of in-depth biological and toxicological studies on this specific molecule, this guide also outlines areas where further research is critically needed to fully elucidate its potential applications and safety profile.

Introduction: The Role of Pyridazine Scaffolds in Modern Chemistry

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry. The electronic properties conferred by the nitrogen atoms, coupled with the potential for diverse functionalization, make pyridazine derivatives attractive candidates for interacting with a wide array of biological targets. 3-Acetyl-6-chloropyridazine emerges as a key building block in this context, offering two reactive sites—the acetyl and chloro groups—for further chemical modification.[1] Its utility lies in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1]

Physicochemical Properties of 3-Acetyl-6-chloropyridazine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known properties of 3-Acetyl-6-chloropyridazine.

| Property | Value | Source |

| CAS Number | 214701-31-2 | [2] |

| Molecular Formula | C₆H₅ClN₂O | [3] |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 343.9±22.0 °C (Predicted) | N/A |

| Density | 1.311±0.06 g/cm³ (Predicted) | N/A |

| pKa | -1.05±0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synonyms:

-

1-(6-Chloropyridazin-3-yl)ethanone

-

Ethanone, 1-(6-chloro-3-pyridazinyl)-[3]

Synthetic Pathways and Reactivity

While detailed, step-by-step synthetic protocols for 3-Acetyl-6-chloropyridazine are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic route. The reactivity of this molecule is governed by the electrophilic nature of the acetyl group's carbonyl carbon and the susceptibility of the chloro-substituted carbon on the pyridazine ring to nucleophilic substitution.

Conceptual Synthetic Workflow

A plausible synthetic approach would involve the Friedel-Crafts acylation of a suitable pyridazine precursor. The diagram below illustrates a conceptual workflow for the synthesis of 3-Acetyl-6-chloropyridazine.

Caption: Conceptual workflow for the synthesis of 3-Acetyl-6-chloropyridazine.

Chemical Reactivity and Potential for Derivatization

The two primary reactive sites on 3-Acetyl-6-chloropyridazine offer numerous possibilities for creating a library of derivatives.

-

Reactions at the Acetyl Group: The carbonyl group can undergo a variety of classical reactions, including reduction to an alcohol, reductive amination to form substituted amines, and condensation reactions to build more complex heterocyclic systems.

-

Reactions at the Chloro Group: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The interplay of these two reactive centers makes 3-Acetyl-6-chloropyridazine a versatile intermediate for combinatorial chemistry and lead optimization campaigns.

Hazard Identification and Safe Handling

Given the limited specific toxicological data for 3-Acetyl-6-chloropyridazine, a cautious approach to handling is imperative. The available information suggests the following hazards:

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |

| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) (Category 3) |

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound. The following PPE is recommended as a minimum:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C under an inert atmosphere.[2]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Biological and Toxicological Profile: A Call for Further Investigation

A significant gap exists in the scientific literature regarding the specific biological activities and toxicological profile of 3-Acetyl-6-chloropyridazine. While it is used as an intermediate in the synthesis of potentially biologically active molecules, its intrinsic activity is largely uncharacterized.[1]

Potential Areas for Biological Screening

Given the known activities of other pyridazine derivatives, future research on 3-Acetyl-6-chloropyridazine and its derivatives could explore the following areas:

-

Anticancer Activity: Pyridazine-containing compounds have been investigated for their potential as anticancer agents.

-

Antimicrobial Activity: The pyridazine scaffold is present in some antimicrobial agents.

-

Enzyme Inhibition: The electrophilic nature of the acetyl group could lend itself to covalent or non-covalent interactions with enzyme active sites.

-

Central Nervous System (CNS) Activity: Some pyridazine derivatives have shown activity in the CNS.[1]

Proposed Toxicological Evaluation Workflow

To address the current knowledge gap, a systematic toxicological evaluation of 3-Acetyl-6-chloropyridazine is recommended.

Caption: Proposed workflow for the toxicological evaluation of 3-Acetyl-6-chloropyridazine.

Conclusion and Future Outlook

3-Acetyl-6-chloropyridazine is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its dual reactivity makes it an attractive starting material for generating chemical diversity. However, the lack of comprehensive biological and toxicological data on the compound itself is a major limitation. It is strongly recommended that researchers undertaking work with this molecule proceed with caution and consider conducting foundational toxicological studies to ensure safe handling and to better understand its potential biological effects. Future publications detailing the biological activities of derivatives of 3-Acetyl-6-chloropyridazine would be a valuable contribution to the scientific community.

References

-

3-Acetyl-6-chloropyridazine CAS NO.214701-31-2. Amadis Chemical Co., Ltd. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. PubMed. Available at: [Link]

-

Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. Available at: [Link]

-

3-Acetyl-6-chloropyridazine. MySkinRecipes. Available at: [Link]

Sources

The Architecture of Pyridazines: A Technical Guide to Synthesis for Researchers and Drug Development Professionals

Foreword: The Enduring Relevance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the design of functional molecules.[1][2] Its unique electronic properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, make it a privileged scaffold in medicinal chemistry and a versatile building block in materials science.[1][3] From the development of pharmaceuticals targeting critical inflammatory pathways to the creation of advanced π-conjugated materials, the synthesis of pyridazine derivatives remains a field of intense investigation and innovation.[3][4] This guide provides an in-depth exploration of the core synthetic strategies employed to construct and functionalize the pyridazine ring, offering both foundational knowledge and insights into contemporary methodologies for researchers, scientists, and professionals in drug development.

I. Foundational Strategies: Building the Pyridazine Core

The classical and most direct approaches to the pyridazine ring system rely on the cyclization of acyclic precursors, primarily through the condensation of a four-carbon unit with a hydrazine derivative.

The Paal-Knorr Synthesis and its Variants: Condensation of 1,4-Dicarbonyl Compounds

A cornerstone of pyridazine synthesis is the reaction of 1,4-dicarbonyl compounds with hydrazine.[5][6][7] This method offers a straightforward route to a wide array of substituted pyridazines. The causality behind this reaction lies in the nucleophilic attack of the hydrazine nitrogens on the electrophilic carbonyl carbons, followed by dehydration to form the stable aromatic ring.

The initial reaction forms a dihydropyridazine intermediate, which can then be oxidized to the corresponding pyridazine.[6] The choice of oxidizing agent is critical and can range from mild reagents like air or chromium trioxide to more robust systems.[5]

Experimental Protocol: Synthesis of 3,6-Disubstituted Pyridazines from Unsaturated 1,4-Diketones [7]

-

Reaction Setup: Dissolve the unsaturated 1,4-diketone in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate to the solution. For Z-isomers of the diketone, the reaction often proceeds readily at room temperature. E-isomers may require heating under reflux.[7]

-

Cyclization: Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. The pyridazine product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by crystallization or column chromatography.

From Maleic Anhydrides to Pyridazinediones

Pyridazinediones, particularly those derived from maleic anhydride and its derivatives, are crucial intermediates and possess significant biological activity themselves.[8][9] The synthesis is typically a one-pot reaction involving the condensation of a substituted maleic anhydride with hydrazine.[7][8]

Table 1: Representative Synthesis of Pyridazinediones from Maleic Anhydrides

| Starting Material | Reagent | Product | Yield | Reference |

| Methylmaleic anhydride | Hydrazine dihydrochloride | 6-Hydroxy-4-methylpyridazin-3(2H)-one | 94% | [7] |

| Monobromo maleic anhydride | Hydrazine | Bromopyridazinedione | - | [8] |

| Dibromo maleic anhydride | Hydrazine | Dibromopyridazinedione | - | [8] |

II. Modern Synthetic Approaches: The Power of Cycloaddition

Cycloaddition reactions have emerged as powerful and versatile tools for the construction of the pyridazine ring, offering high regioselectivity and access to complex, functionalized derivatives.[10][11]

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

The inverse electron-demand Diels-Alder reaction is a particularly effective strategy, where an electron-deficient diene reacts with an electron-rich dienophile. In the context of pyridazine synthesis, electron-deficient tetrazines or triazines serve as the diene precursor, which, upon cycloaddition with an alkene or alkyne, extrude nitrogen gas to form the pyridazine ring.[12][13] This method is highly efficient for creating polysubstituted and fused pyridazine systems.

A notable application is the reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (dptz) with various dienophiles to synthesize ligands for multimetallic complexes.[13]

Logical Workflow: Inverse Electron-Demand Diels-Alder Synthesis

Caption: iEDDA reaction pathway for pyridazine synthesis.

[3+2] and [4+2] Cycloaddition Reactions

Other cycloaddition strategies, such as [3+2] and [4+2] reactions, provide access to a variety of pyridazine-containing fused heterocyclic systems.[10][11] For instance, the [3+2] cycloaddition of pyridazinium ylides with fluorinated dipolarophiles yields tetrahydropyrrolopyridazine structures.[10] A catalyst-free [4+2] cycloaddition–elimination reaction of α-halogeno hydrazones with enaminones has also been developed for the regioselective synthesis of pyridazine and tetrahydrocinnoline derivatives.[11]

III. Functionalization and Derivatization: Expanding Chemical Diversity

While the construction of the pyridazine core is fundamental, the ability to functionalize the ring is paramount for tuning its properties for specific applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are indispensable tools for the C-C and C-N bond formation on the pyridazine ring.[14][15][16] These reactions typically utilize halogenated pyridazines as starting materials, which are readily accessible. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond.[16]

For example, a series of π-conjugated molecules based on pyridazine and thiophene have been synthesized using the Suzuki-Miyaura cross-coupling reaction.[15]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine [15]

-

Reaction Setup: To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture and perform an extractive work-up. The organic layer is then dried and concentrated.

-

Purification: Purify the crude product by column chromatography to obtain the desired coupled product.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens.[7][14] This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for derivatization.

Reaction Pathway: Nucleophilic Aromatic Substitution on Dichloropyridazine

Caption: General scheme for SNAr on dichloropyridazine.

IV. Conclusion and Future Outlook

The synthesis of pyridazine derivatives is a dynamic and evolving field. While classical methods remain valuable for their simplicity and scalability, modern synthetic strategies, particularly cycloaddition and cross-coupling reactions, have opened up new avenues for creating structurally diverse and complex molecules. The continued development of novel synthetic methodologies will undoubtedly fuel further discoveries in medicinal chemistry, materials science, and beyond, solidifying the pyridazine scaffold as a truly versatile and impactful heterocyclic system.

References

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18). MDPI. Retrieved from [Link]

-

[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. Retrieved from [Link]

-

Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (2006-02-01). Retrieved from [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]

-

Incorporation of pyridazine rings in the structure of functionalized π-conjugated materials. (2011-08-19). Retrieved from [Link]

-

The use of bromopyridazinedione derivatives in chemical biology. (2022-03-30). RSC Publishing. Retrieved from [Link]

-

Recent advances in pyridazine chemistry. (2025-08-05). ResearchGate. Retrieved from [Link]

-

Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity | Request PDF. ResearchGate. Retrieved from [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025-08-13). PubMed. Retrieved from [Link]

-

Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Retrieved from [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines | The Journal of Organic Chemistry. (2021-06-16). ACS Publications. Retrieved from [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]

-

(PDF) Pyridazine and condensed pyridazine synthesis. (2020-11-18). ResearchGate. Retrieved from [Link]

-

Synthesis of Pyridazine. ChemTube3D. Retrieved from [Link]

-

Product Class 8: Pyridazines. Retrieved from [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Retrieved from [Link]

-

Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Retrieved from [Link]

-

Pyridazine and its derivatives | PPTX. Slideshare. Retrieved from [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018-11-18). PMC - NIH. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

-

Recent Advances in Pyridazine Chemistry. (2025-08-05). ResearchGate. Retrieved from [Link]

-

Synthesis of polycyclic pyridazinediones as chemiluminescent compounds. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Retrieved from [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. Retrieved from [Link]

-

(PDF) The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. (2025-08-07). ResearchGate. Retrieved from [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Retrieved from [Link]

-

Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2025-08-10). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: Incorporation of Pyridazine Rings in the Structure of Functionalized π-Conjugated Materials. | Request PDF. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Retrieved from [Link]

-

Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles. Retrieved from [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021-06-16). PubMed. Retrieved from [Link]

-

Synthesis of pyridazinyl ligands for multimetallic complexes. RSC Publishing. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine and its derivatives | PPTX [slideshare.net]

- 3. Incorporation of pyridazine rings in the structure of functionalized π-conjugated materials - RSC Advances (RSC Publishing) DOI:10.1039/C1RA00207D [pubs.rsc.org]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iglobaljournal.com [iglobaljournal.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics [mdpi.com]

- 11. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of pyridazinyl ligands for multimetallic complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Use of Polyfunctionalized Pyridazines as Reactive Species for Bui...: Ingenta Connect [ingentaconnect.com]

- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Privileged Pyridazine Scaffold in Modern Chemistry

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 4. ijcrt.org [ijcrt.org]

- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. metaphactory [semopenalex.org]

- 12. iiste.org [iiste.org]

- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. research.rug.nl [research.rug.nl]

- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 30. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 31. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 32. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 33. youtube.com [youtube.com]

A Comprehensive Guide to the Initial Characterization of Novel Pyridazine Analogs for Drug Discovery

This guide provides a detailed framework for the initial characterization of novel pyridazine analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] The unique physicochemical properties of the pyridazine ring, including its polarity and hydrogen bonding capacity, make it a valuable scaffold in the design of new therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically insightful approach to the early-stage evaluation of these promising molecules.

Section 1: Synthesis, Purification, and Structural Elucidation

The journey of a novel drug candidate begins with its creation and verification. The synthesis of pyridazine derivatives can be approached through various established chemical pathways, often involving condensation reactions.[4][5][6]

General Synthetic Strategy: Aza-Diels-Alder Reaction

A common and effective method for constructing the pyridazine core is the aza-Diels-Alder reaction.[4] This approach offers a high degree of regioselectivity and is compatible with a wide range of functional groups, allowing for the generation of diverse analog libraries.[4]

Experimental Protocol: Synthesis of a 6-Aryl-Pyridazine-3-amine Analog [4]

-

Reaction Setup: To a solution of a 1,2,3-triazine derivative (1 equivalent) in dry 1,4-dioxane, add a 1-propynylamine derivative (3 equivalents).

-

Reaction Conditions: Stir the mixture under reflux for 1 hour.

-

Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting residue using column chromatography (e.g., hexane:EtOAc 9:1) to yield the desired pyridazine product.

Purification and Purity Assessment

Purification of the synthesized analogs is critical to ensure that subsequent biological data is attributable to the compound of interest. Column chromatography is a standard method for initial purification.[7] The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the generally accepted standard for compounds entering biological screening.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the chemical structure of a novel pyridazine analog requires a combination of spectroscopic techniques.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule.[10][11] The chemical shifts and coupling constants of the protons on the pyridazine ring are particularly informative for confirming its formation and substitution pattern.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as C=O, N-H, and C-N bonds, which have characteristic absorption frequencies.[7][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight of the compound, allowing for the confirmation of its elemental composition.[8][10]

| Technique | Information Obtained | Typical Application |

| ¹H NMR | Proton environment and connectivity | Elucidation of the complete molecular structure |

| ¹³C NMR | Carbon skeleton | Confirmation of the number and type of carbon atoms |

| IR Spectroscopy | Presence of functional groups | Identification of key chemical bonds |

| Mass Spectrometry | Molecular weight and formula | Confirmation of elemental composition |

Section 2: In Vitro Biological Evaluation: From Cytotoxicity to Target Engagement

The initial biological assessment of novel pyridazine analogs aims to identify compounds with promising therapeutic potential while flagging those with overt toxicity.

Cytotoxicity Assays: A First Look at Safety

A fundamental first step is to evaluate the general cytotoxicity of the compounds. This is typically done using cell-based assays that measure cell viability and metabolic activity.[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are widely used colorimetric methods for this purpose.[14][16][17]

Experimental Protocol: MTT Cytotoxicity Assay [15][18]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyridazine analogs for a specified period (e.g., 24 or 48 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[14][18]

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]

The results of these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[18]

Target Identification and Validation: Finding the "Why"

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery.[19][20][21] This process, known as target identification and validation, confirms the relevance of the target in the disease process and its "druggability".[20][22]

Workflow for Target Identification and Validation

Caption: A workflow for target identification and validation.

Genetic methods like CRISPR/Cas9 library screening can be powerful tools for identifying potential drug targets by assessing the effect of gene knockout on disease-related phenotypes.[23] For compounds with a known or hypothesized target, a Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular context.[24]

Mechanism of Action Studies: Unraveling the "How"

Once a target is validated, understanding the mechanism of action (MoA) of the compound is paramount. This involves elucidating the downstream signaling pathways affected by the compound's interaction with its target.

Hypothetical Signaling Pathway Modulation by a Pyridazine Analog

Caption: Inhibition of a target kinase by a pyridazine analog.

Section 3: Early Pharmacokinetic and ADMET Profiling

A compound's efficacy is not solely determined by its biological activity but also by its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[25][26][27] Early assessment of these properties, along with potential toxicity (ADMET), is crucial to identify candidates with a higher probability of success in later developmental stages.[28]

In Silico and In Vitro ADMET Screening

In the early phases of drug discovery, a combination of computational models and in vitro assays is used to predict the ADMET profile of novel compounds.[25][26][29]

| ADMET Parameter | In Vitro Assay | Significance |

| Solubility | Kinetic or thermodynamic solubility assays | Affects absorption and bioavailability |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across biological membranes |

| Metabolic Stability | Liver microsome or hepatocyte stability assays | Determines the rate of metabolic clearance |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | Influences the free drug concentration available to act on the target |

| CYP450 Inhibition | Cytochrome P450 inhibition assays | Assesses the potential for drug-drug interactions |

| hERG Inhibition | hERG channel assays | Screens for potential cardiotoxicity |

Data Interpretation and Candidate Selection

The data generated from these initial characterization studies must be integrated to make informed decisions about which compounds to advance. A successful early-stage candidate will typically exhibit:

-

Potent and selective activity in relevant biological assays.

-

A clear and validated mechanism of action.

-

Acceptable in vitro ADMET properties, including good solubility, permeability, and metabolic stability, with a low risk of off-target toxicity.

Decision-Making Workflow for Candidate Prioritization

Caption: A simplified workflow for lead candidate selection.

By following a structured and rigorous approach to the initial characterization of novel pyridazine analogs, researchers can effectively identify promising lead compounds for further development, ultimately accelerating the discovery of new and impactful medicines.

References

- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.

- PubMed. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.

- ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.

- PMC. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction.

- World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research.

- Bio-Rad. (n.d.). Target Discovery: Identification and Validation.

- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.

- ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.

- Sartorius. (n.d.). Target Identification and Validation.

- Benchchem. (2025). Small-molecule pharmacokinetic: Significance and symbolism.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.

- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.

- PMC. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies.

- MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- PubMed. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels.

- Journal of Organic and Pharmaceutical Chemistry. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.

- ACS Publications. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.

- Benchchem. (n.d.). Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide.

- PMC. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- ResearchGate. (n.d.). Some biologically active pyridazine derivatives and their application.

- ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives | Request PDF.

- ACS Publications. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.

- Benchchem. (n.d.). Spectroscopic Profile of N-pyridazin-4-ylnitramide: A Predictive Technical Guide.

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.

- PubMed. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Pyridazine Derivatives for Energetic Materials.

- PMC. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

- NIH. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.

- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- PMC. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.

- PharmaBlock. (n.d.). Pyridazines in Drug Discovery.

- RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. jocpr.com [jocpr.com]

- 14. benchchem.com [benchchem.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 17. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. wjbphs.com [wjbphs.com]

- 21. Target Identification and Validation | Sartorius [sartorius.com]

- 22. bio-rad.com [bio-rad.com]

- 23. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Small-molecule pharmacokinetic: Significance and symbolism [wisdomlib.org]

- 28. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scienceopen.com [scienceopen.com]

exploring the biological potential of pyridazinone derivatives.

Pyridazinone derivatives have been extensively investigated for their beneficial effects on the cardiovascular system, acting as vasodilators, cardiotonic agents, and antiplatelet agents. [5][17] Mechanism of Action: Phosphodiesterase (PDE) Inhibition Many cardiovascular effects are attributed to the inhibition of phosphodiesterase enzymes, particularly PDE3. [3][19]PDE3 is responsible for degrading cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE3, pyridazinone derivatives increase intracellular cAMP levels. In the heart, this leads to a positive inotropic (increased contractility) effect. In vascular smooth muscle, it promotes relaxation, resulting in vasodilation and reduced blood pressure. [17][19]

Methodologies for Biological Evaluation: A Practical Guide

The translation of a synthesized compound into a viable drug candidate requires rigorous biological testing. This section details standardized, self-validating protocols for assessing the anti-inflammatory potential of pyridazinone derivatives.

Experimental Workflow

Caption: A typical workflow for evaluating anti-inflammatory pyridazinones.

In Vitro Protocol: COX Inhibition Assay

[16][17] Objective: To determine the inhibitory potency (IC₅₀) of pyridazinone derivatives against COX-1 and COX-2 isoenzymes.

Causality: This assay directly measures the interaction between the compound and its primary molecular target. It is a critical first step to quantify activity and determine selectivity, which predicts the therapeutic window and potential for side effects.

Methodology (Based on Colorimetric Inhibitor Screening Assay):

-